molecular formula C6H6O3S B1601400 Methyl 4-hydroxythiophene-2-carboxylate CAS No. 5118-04-7

Methyl 4-hydroxythiophene-2-carboxylate

Cat. No.: B1601400
CAS No.: 5118-04-7
M. Wt: 158.18 g/mol
InChI Key: FWHWSIDEKGSJBP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H6O3S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWSIDEKGSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534133
Record name Methyl 4-hydroxythiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-04-7
Record name Methyl 4-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Hydroxythiophene Scaffold

Methyl 4-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can be exploited for modulating biological activity and improving pharmacokinetic profiles.[1] The strategic placement of a hydroxyl group and a methyl ester on this scaffold creates a molecule with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical properties and reactivity of Methyl 4-hydroxythiophene-2-carboxylate, offering field-proven insights for its application in complex synthetic pathways and drug development programs.[2][3]

Structural and Physicochemical Properties

Methyl 4-hydroxythiophene-2-carboxylate (CAS No: 5118-04-7) is a bifunctional molecule whose chemical behavior is dictated by the interplay between its aromatic thiophene core, an electron-donating hydroxyl group, and an electron-withdrawing methyl ester group.

Keto-Enol Tautomerism: A Duality of Reactivity

A critical and often overlooked feature of 4-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding keto form, Methyl 4-oxo-4,5-dihydrothiophene-2-carboxylate.[4][5] This equilibrium is fundamental to understanding the molecule's reactivity, as it can behave as either a nucleophilic phenol-like species (the enol form) or a Michael acceptor with an acidic α-proton (the keto form).

The position of this equilibrium is highly sensitive to the solvent environment.[4] In non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents can stabilize both forms through intermolecular hydrogen bonds.[6] For synthetic planning, it is crucial to recognize that reaction conditions can selectively favor one tautomer, thereby directing the reaction outcome.

Caption: Keto-Enol Tautomerism of the target molecule.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably computed. This data is essential for practical applications such as reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 5118-04-7[7]
Molecular Formula C₆H₆O₃S[7]
Molecular Weight 158.18 g/mol [7]
Exact Mass 158.00378 g/mol [7]
XLogP3 1.4[7]
Topological Polar Surface Area 74.8 Ų[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 2[7]
Predicted Spectroscopic Signature

The structural characterization of Methyl 4-hydroxythiophene-2-carboxylate relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a singlet for the ester methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon spectrum will reveal signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the hydroxyl group shifted downfield), and the methyl carbon of the ester.[8][9]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3400-3200 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).[10]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for hydroxythiophenes and methyl esters would be observed, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).[11][12]

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 4-hydroxythiophene-2-carboxylate can be logically dissected by considering its three key functional components: the hydroxyl group, the thiophene ring, and the methyl ester.

Reactions at the Hydroxyl Group

The hydroxyl group behaves as a typical, albeit slightly acidic, alcohol or phenol. Its nucleophilicity allows for a range of important transformations.

Alkylation of the hydroxyl group is a common strategy to introduce diverse functionalities and is a foundational reaction in the synthesis of compound libraries for drug discovery. The choice of base and electrophile is critical for achieving high yields and preventing side reactions.

Underlying Principle: The reaction proceeds via deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic thiophenolate anion, which then attacks the alkylating agent in an Sₙ2 reaction. Weaker bases like K₂CO₃ are often sufficient, minimizing the risk of ester hydrolysis.

Field-Proven Protocol (Adapted from similar systems): [13]

  • To a stirred solution of Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a mild base like K₂CO₃ (2.0-3.0 eq).

  • Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture (typically 50-80 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

O_Alkylation start Methyl 4-hydroxythiophene-2-carboxylate reagents 1. Base (K₂CO₃) 2. Alkyl Halide (R-X) Solvent (DMF) start->reagents product Methyl 4-(alkoxy)thiophene-2-carboxylate reagents->product

Caption: General workflow for O-alkylation.

Acylation of the hydroxyl group to form an ester can serve as a protecting group strategy or be used to introduce specific acyl moieties.

Underlying Principle: The hydroxyl group can act as a nucleophile, attacking an acylating agent like an acid chloride or anhydride. This reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine or triethylamine) which serves to activate the hydroxyl group and neutralize the acidic byproduct.

Reactions Involving the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The directing effects of the existing substituents are paramount in determining the regioselectivity of these reactions.

The hydroxyl group at C4 is a strong activating, ortho-, para-directing group. The methyl ester at C2 is a deactivating, meta-directing group. The combined effect strongly activates the C5 position towards electrophilic attack. The C3 position is sterically hindered and electronically less favored.

Causality of Regioselectivity: The resonance structures of the carbocation intermediate (sigma complex) formed upon electrophilic attack show that attack at C5 allows for delocalization of the positive charge onto the sulfur atom and the oxygen of the hydroxyl group, providing significant stabilization. This makes the C5 position the most nucleophilic site on the ring.

Common electrophilic substitution reactions include:

  • Halogenation: (e.g., with NBS or NCS)

  • Nitration: (e.g., with HNO₃/H₂SO₄, under carefully controlled conditions to avoid oxidation)

  • Acylation: (Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like AlCl₃ or ZnBr₂).[14]

Electrophilic_Substitution cluster_legend Regioselectivity start Methyl 4-hydroxythiophene-2-carboxylate intermediate Sigma Complex Intermediate (Attack at C5) start->intermediate + E⁺ (Electrophile) product Methyl 5-(E)-4-hydroxythiophene-2-carboxylate intermediate->product - H⁺ key C5 is the most reactive site due to the combined directing effects of the -OH and -COOCH₃ groups.

Caption: Regioselectivity in electrophilic substitution.

Reactions at the Methyl Ester Group

The methyl ester functionality is susceptible to nucleophilic acyl substitution.

The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a crucial transformation, as the resulting carboxylic acid can be used in amide bond couplings or other derivatizations.[3]

Underlying Principle: The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide leaving group yields the carboxylate, which is protonated during acidic workup to give the carboxylic acid.

Field-Proven Protocol (Adapted from similar systems): [13]

  • Dissolve Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or isopropanol) and an aqueous solution of a strong base like NaOH or LiOH (2-3 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a suitable acid (e.g., 1M HCl or acetic acid).

  • The carboxylic acid product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to yield the pure carboxylic acid.

Applications in Drug Discovery and Development

The 4-substituted thiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated as potent and selective enzyme inhibitors and receptor antagonists. For instance, related benzothiophene-2-carboxamidines have shown potent inhibition of urokinase-type plasminogen activator (uPA), a target in cancer therapy.[15] More recently, 4-amido-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists for the treatment of inflammatory bowel disease.[3] The versatile reactivity of Methyl 4-hydroxythiophene-2-carboxylate makes it an ideal starting material for generating diverse libraries of compounds for screening against various biological targets.

Conclusion

Methyl 4-hydroxythiophene-2-carboxylate is a molecule with a rich and nuanced chemical personality, primarily governed by its keto-enol tautomerism and the interplay of its electron-donating and electron-withdrawing substituents. A thorough understanding of these principles allows for the strategic and selective functionalization of the hydroxyl group, the thiophene ring, and the methyl ester. This guide has provided a framework for researchers and drug development professionals to harness the synthetic potential of this valuable heterocyclic building block, paving the way for the discovery of novel therapeutics and functional materials.

References

  • Bridges, A. J., Lee, A., Schwartz, C. E., Towle, M. J., & Littlefield, B. A. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 1(6), 403-410. [Link]

  • Kovalenko, S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4268. [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. [Link]

  • Synthesis of thiophene-2-carboxylates 4 a–k. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 11989-12011. [Link]

  • Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry. [Link]

  • PubChem. Methyl 4-methylthiophene-2-carboxylate. [Link]

  • Lane, A. N., & Fan, T. W. M. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. bio-protocol, 5(18), e1584. [Link]

  • Molbase. Cas no 5118-04-7 (2-Thiophenecarboxylic acid, 4-hydroxy-, methyl ester). [Link]

  • PubChem. Methyl 4-(hydroxymethyl)thiophene-2-carboxylate. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Al-Warhi, T. I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • Iron-Catalysed Alkylation of 2-Methyl and 4-Methylazaarenes with Alcohols via C-H Bond Activation. Supporting Information. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). [Link]

  • da C. L. E. Silva, J., & de S. da Silva, M. A. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269090. [Link]

  • Raab, T., & Schwab, W. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(6), 516-521. [Link]

  • Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 75(2), 437-444. [Link]

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Chromatography Online. [Link]

  • Organic Chemistry Data. ¹³C NMR Chemical Shifts. [Link]

  • PubChemLite. Methyl 4-(hydroxymethyl)thiophene-2-carboxylate. [Link]

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 616-621. [Link]

  • Kovalenko, S. M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085. [Link]

  • LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert opinion on drug metabolism & toxicology, 11(11), 1765-1780. [Link]

  • NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081-1091. [Link]

  • Google Patents.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

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  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

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Sources

The Alkyne's Journey to Aromaticity: An In-depth Technical Guide to the Synthesis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, underpinning the structure of numerous pharmaceuticals and organic electronics. Its synthesis, therefore, is a subject of continuous innovation. Among the diverse synthetic strategies, the use of functionalized alkynes as precursors offers a powerful and versatile approach to construct this valuable heterocyclic scaffold. This guide provides an in-depth exploration of the core methodologies for synthesizing thiophene derivatives from alkynes, emphasizing the mechanistic rationale behind the experimental choices and providing practical, field-proven protocols.

Section 1: The Strategic Value of Alkynes in Thiophene Synthesis

Functionalized alkynes serve as highly versatile building blocks in organic synthesis. Their inherent reactivity, characterized by the presence of a triple bond, allows for a diverse range of transformations. In the context of thiophene synthesis, the alkyne moiety can act as an electrophile, readily undergoing attack by sulfur nucleophiles to initiate cyclization. The substituents on the alkyne can be strategically chosen to control the regioselectivity of the cyclization and to introduce desired functional groups into the final thiophene product. This direct and often atom-economical approach provides a significant advantage over classical condensation methods.

Section 2: Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thiophenes are no exception. The ability of transition metals to activate the alkyne bond towards nucleophilic attack forms the basis of several powerful synthetic methods.

Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols

A particularly elegant and atom-economical approach involves the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This intramolecular reaction proceeds with high efficiency and regioselectivity to afford substituted thiophenes.

Causality Behind Experimental Choices: The choice of a palladium(II) catalyst, typically PdI₂, in conjunction with a halide salt like KI, is crucial. The iodide ions are believed to form a catalytically active PdI₄²⁻ species in solution, which coordinates to the alkyne, rendering it more susceptible to nucleophilic attack by the tethered thiol group. The Z-configuration of the starting enyne-thiol is critical for bringing the reacting moieties into proximity, thus favoring the desired 5-exo-dig cyclization pathway.

Experimental Protocol: Synthesis of 2,4-Disubstituted Thiophenes via Palladium-Catalyzed Cycloisomerization

Materials:

  • (Z)-2-en-4-yne-1-thiol substrate

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (Z)-2-en-4-yne-1-thiol (1.0 mmol) in anhydrous DMF (5 mL).

  • Add potassium iodide (0.05 mmol, 5 mol%) and palladium(II) iodide (0.025 mmol, 2.5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiophene derivative.

Data Presentation: Substrate Scope of Palladium-Catalyzed Cycloisomerization

EntryYield (%)
1PhH95
2n-BuH92
3PhMe88
4p-MeO-C₆H₄H96
5SiMe₃H85

Mandatory Visualization: Mechanism of Palladium-Catalyzed Cycloisomerization

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B Alkyne Coordination A->B + Alkyne-Thiol C Intramolecular Thiol Attack (5-exo-dig) B->C D Vinyl-Palladium Intermediate C->D E Protonolysis D->E + H⁺ E->A Regeneration F Thiophene Product E->F

Caption: Proposed catalytic cycle for the palladium-catalyzed cycloisomerization.

Gold- and Copper-Catalyzed Cyclizations

Gold and copper catalysts also exhibit remarkable efficacy in promoting the cyclization of functionalized alkynes to thiophenes. Gold catalysts, in particular, are known for their strong π-acidity, which potently activates the alkyne bond. Copper catalysts are often employed in tandem reactions, where they can facilitate both the formation of the alkyne precursor and its subsequent cyclization.

Expertise & Experience: Gold catalysts, such as those derived from AuCl or AuCl₃, often require a co-catalyst or specific ligands to achieve optimal activity and prevent catalyst decomposition. The choice of solvent can also significantly impact the reaction outcome. Copper-catalyzed reactions, such as the reaction of 1,3-diynes with a sulfur source, benefit from the ability of copper to mediate both C-S bond formation and the subsequent cyclization.

Section 3: Metal-Free Approaches to Thiophene Synthesis

While metal-catalyzed methods are powerful, the development of metal-free alternatives is a significant goal in sustainable chemistry. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

Iodocyclization of S-Containing Alkynes

Iodocyclization is a robust and reliable method for the synthesis of iodinated heterocycles, which can then be further functionalized through cross-coupling reactions. In the context of thiophene synthesis, the reaction of S-containing alkynes with molecular iodine provides a direct route to 3-iodothiophenes.[1]

Trustworthiness: This protocol is self-validating as the incorporation of the iodine atom into the thiophene ring at a specific position confirms the regioselectivity of the cyclization. The reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 3-Iodothiophenes via Iodocyclization

Materials:

  • 1-Mercapto-3-yn-2-ol derivative

  • Molecular iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the 1-mercapto-3-yn-2-ol (1.0 mmol) in acetonitrile (10 mL) at room temperature, add sodium bicarbonate (2.0 mmol).

  • Add a solution of molecular iodine (1.2 mmol) in acetonitrile (5 mL) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-iodothiophene.[1]

Data Presentation: Substrate Scope of Iodocyclization

EntryYield (%)
1PhH85
2n-BuH82
3PhMe78
4p-Cl-C₆H₄H88
5CyclohexylH75

Mandatory Visualization: Iodocyclization Workflow

G Start Start: 1-Mercapto-3-yn-2-ol Step1 Add NaHCO₃ and I₂ in MeCN Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Quench with Na₂S₂O₃ Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Product: 3-Iodothiophene Step5->End

Caption: Step-by-step workflow for the synthesis of 3-iodothiophenes.

Synthesis from 1,3-Diynes and Sodium Sulfide

A straightforward and metal-free approach to 2,5-disubstituted thiophenes involves the reaction of 1,3-diynes with a simple sulfur source like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).[2]

Expertise & Experience: The choice of the sulfur source and solvent is critical for the success of this reaction. Sodium sulfide nonahydrate (Na₂S·9H₂O) is often a convenient and effective source of sulfide ions.[3] DMF is a commonly used solvent as it effectively dissolves the reactants and facilitates the nucleophilic attack. The reaction temperature can be adjusted to optimize the yield and reaction time for different substrates.

Experimental Protocol: Synthesis of 2,5-Disubstituted Thiophenes from 1,3-Diynes

Materials:

  • 1,3-Diyne substrate

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diyne (1.0 mmol) in anhydrous DMF (5 mL).

  • Add sodium sulfide nonahydrate (1.5 mmol) to the solution.

  • Stir the mixture at room temperature or heat to 60-80 °C, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Section 4: Conclusion and Future Perspectives

The synthesis of thiophene derivatives from functionalized alkynes represents a dynamic and evolving field of research. The methodologies presented in this guide, from sophisticated metal-catalyzed cycloisomerizations to robust metal-free approaches, provide a powerful toolkit for chemists in both academic and industrial settings. The ability to tailor the substitution pattern of the thiophene ring with high regioselectivity makes these methods particularly valuable for the synthesis of novel drug candidates and advanced materials.

Future research will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis. Furthermore, the expansion of the substrate scope to include more complex and diverse functionalized alkynes will continue to broaden the utility of these synthetic strategies. The insights and protocols provided herein are intended to serve as a practical resource for researchers seeking to harness the power of alkyne chemistry for the synthesis of this important class of heterocyclic compounds.

References

  • Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). A Novel, General, and Highly Regioselective Synthesis of Substituted Thiophenes from (Z)-2-En-4-yn-1-thiols. Organic Letters, 5(21), 3887–3890*. [Link]

  • Li, J., et al. (2014). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 4(77), 40823-40826*. [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2010). Gold-Catalyzed Cycloisomerization of 1,5-Enynes. Angewandte Chemie International Edition, 49(20), 3499-3501*. [Link]

  • Reddy, C. R., et al. (2011). Copper-Catalyzed Tandem Synthesis of Thiophenes from Terminal Alkynes and Elemental Sulfur. Organic Letters, 13(16), 4454–4457*. [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645*. [Link]

  • Mancuso, R., & Gabriele, B. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687–15719*. [Link]

  • Al-Harrasi, A., & Gevorgyan, V. (2006). Palladium-Catalyzed Cycloisomerization of 1,n-Enynes: A New General Synthesis of Bicyclic and Monocyclic Dienes. Organic Letters, 8(7), 1367–1370*. [Link]

  • Dillon, C. C., et al. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 16(47), 9205-9209*. [Link]

  • Bel Abed, H., & Blum, S. A. (2018). Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. Organic Letters, 20(21), 6673–6677*. [Link]

  • Wu, J., et al. (2014). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic Letters, 16(23), 6140–6143*. [Link]

  • Chen, S., & Flynn, B. L. (2021). Iodocyclisation of Electronically Resistant Alkynes: Synthesis of 2-Carboxy (and sulfoxy)-3-iodobenzo[b]thiophenes. Australian Journal of Chemistry, 74(1), 65-76*. [Link]

  • Huang, X., et al. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry, 77(11), 5208–5214*. [Link]

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science.[1] Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged scaffolds in the design of novel therapeutic agents and functional organic materials.[2][3] The ability to functionalize the thiophene ring at various positions through robust and versatile synthetic methodologies is paramount to unlocking its full potential. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on the thiophene core.[4]

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of brominated methyl 4-hydroxythiophene-2-carboxylate. This trifunctional substrate presents unique challenges and opportunities due to the interplay of the electron-withdrawing carboxylate group, the potentially acidic hydroxyl group, and the reactive C-Br bond. Understanding and controlling the reactivity of this molecule is key to its successful application in the synthesis of complex molecular architectures.

Substrate Profile: Methyl 4-Hydroxythiophene-2-carboxylate

Methyl 4-hydroxythiophene-2-carboxylate is a versatile building block. The presence of the hydroxyl group, the methyl ester, and the thiophene ring offers multiple points for chemical modification. For its use in cross-coupling reactions, it must first be halogenated, typically through bromination, to introduce a suitable leaving group for the palladium catalyst.

Synthesis and Bromination of Methyl 4-Hydroxythiophene-2-carboxylate

The synthesis of the brominated substrate is a critical first step. While a direct one-step synthesis and subsequent bromination of methyl 4-hydroxythiophene-2-carboxylate can be challenging, a common approach involves the synthesis of a related precursor, followed by functional group manipulation and bromination. A representative, multi-step synthesis and bromination is outlined below, adapted from procedures for similar thiophene derivatives.[2][5]

Protocol 1: Synthesis of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

  • Methyl 3-methoxythiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium iodide (TBAI)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Bromination: To a solution of methyl 3-methoxythiophene-2-carboxylate in a suitable solvent like acetonitrile, add N-Bromosuccinimide (NBS) and a catalytic amount of tetrabutylammonium iodide (TBAI). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-bromo-3-methoxythiophene-2-carboxylate.

  • Demethylation (Hydrolysis): Dissolve the crude methyl 4-bromo-3-methoxythiophene-2-carboxylate in THF. Add a 1.0 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 24 hours.[2]

  • Acidification and Extraction: Acidify the reaction mixture to approximately pH 2 by the dropwise addition of a 1.0 M aqueous solution of hydrochloric acid. Extract the product with dichloromethane.[2]

  • Final Work-up: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-hydroxythiophene-2-carboxylic acid as a solid.[2]

  • Esterification: The carboxylic acid can then be re-esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to yield the desired brominated methyl 4-hydroxythiophene-2-carboxylate.

Causality Behind Experimental Choices:

  • NBS and TBAI: NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene. TBAI can act as a catalyst to facilitate the bromination.

  • NaOH for Demethylation: Sodium hydroxide is a strong base used to hydrolyze the methyl ether to the corresponding hydroxyl group.

  • Acidification: Careful acidification is necessary to protonate the resulting phenoxide and carboxylate to isolate the product in its neutral form.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The brominated methyl 4-hydroxythiophene-2-carboxylate is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and insights for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[6][7][8] The choice of base is critical when dealing with a substrate containing an acidic hydroxyl group to avoid deprotonation and potential side reactions.[9]

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

  • Brominated methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos (4-10 mol%)[9]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[9]

  • 1,4-Dioxane and Water (4:1 to 10:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the brominated thiophene, arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Solvent Addition: Add the degassed dioxane/water mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Key Considerations:

  • Base Selection: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are preferred to minimize deprotonation of the hydroxyl group. Stronger bases like NaOH or KOtBu could lead to undesired side reactions.[9]

  • Ligand Choice: For electron-rich thiophenes, a more electron-donating and bulky ligand like SPhos can improve reaction efficiency by promoting oxidative addition and reductive elimination.[9]

  • Protecting Group Strategy: If the unprotected hydroxyl group interferes with the reaction, it can be protected as a silyl ether (e.g., TBDMS) or a methoxymethyl (MOM) ether, which are stable under the reaction conditions and can be easily removed post-coupling.[1]

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand PPh₃, SPhos, XPhosSPhos and XPhos are bulky, electron-rich ligands that can improve yields for challenging substrates.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Mild bases that are effective in Suzuki couplings and compatible with the hydroxyl group.[6][9]
Solvent Dioxane/Water, Toluene/WaterAprotic solvents with a small amount of water are standard for Suzuki reactions.
Temperature 80-110 °CSufficient to drive the reaction to completion without significant decomposition.
Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction allows for the coupling of the brominated thiophene with alkenes to form vinylated products.[3][10] The reaction is typically carried out in the presence of a palladium catalyst and a base.

dot

Caption: General experimental workflow for the Heck reaction.

Protocol 3: Heck Reaction of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

  • Brominated methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine the brominated thiophene, alkene, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Heat the mixture to 100-140 °C.

  • Monitoring and Work-up: Follow the general procedure outlined in Protocol 2.

Expert Insights:

  • Alkene Choice: Electron-deficient alkenes, such as acrylates, tend to react more readily in the Heck reaction.

  • Base: An organic base like triethylamine is commonly used to neutralize the HBr generated during the reaction.

  • Phosphine-Free Conditions: In some cases, for highly activated substrates, the Heck reaction can proceed without the need for a phosphine ligand, which can simplify the purification process.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between the brominated thiophene and a terminal alkyne.[11][12] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Protocol 4: Sonogashira Coupling of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

  • Brominated methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a Schlenk flask, add the brominated thiophene, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add the degassed solvent.

  • Reagent Addition: Add the amine base followed by the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Follow the general procedure outlined in Protocol 2.

Trustworthiness of the Protocol:

  • Copper Co-catalyst: The role of CuI is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves as both the base and, in some cases, the solvent. It is crucial to use a high-purity, dry amine.

  • Copper-Free Conditions: For some sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions. These typically require a different palladium catalyst and base system.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of a C-N bond between the brominated thiophene and a primary or secondary amine.[13][14] The choice of ligand and base is particularly important for this transformation, especially with a potentially deactivating substrate.

dot dot graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar_X [label="Ar-Pd(II)L_n-X"]; Amine_Coord [label="Amine Coordination\n(R₂NH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Amine_Complex [label="[Ar-Pd(II)L_n(R₂NH)]⁺X⁻"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L_n-NR₂"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Ar_X; PdII_Ar_X -> Amine_Coord; Amine_Coord -> PdII_Amine_Complex; PdII_Amine_Complex -> Deprotonation; Deprotonation -> Amido_Complex; Amido_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Sources

Derivatization of the Hydroxyl Group of Methyl 4-hydroxythiophene-2-carboxylate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Strategic Modification of a Versatile Heterocyclic Building Block

Methyl 4-hydroxythiophene-2-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic derivatization, particularly at the hydroxyl group, allows for the fine-tuning of its physicochemical and biological properties, opening avenues for the development of novel therapeutic agents and functional materials. This guide provides a detailed exploration of the synthetic pathways for modifying the hydroxyl moiety of this thiophene derivative, offering practical protocols and insights for researchers, scientists, and drug development professionals.

Introduction to Methyl 4-hydroxythiophene-2-carboxylate and the Importance of its Derivatization

The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous thiophene-containing compounds exhibiting a wide range of biological activities. The presence of a hydroxyl group on the thiophene ring of Methyl 4-hydroxythiophene-2-carboxylate offers a convenient handle for structural modifications. Derivatization of this hydroxyl group into ethers, esters, or other functional groups can profoundly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. Furthermore, the ability to introduce various functionalities allows for the synthesis of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Synthesis of the Starting Material: Methyl 4-hydroxythiophene-2-carboxylate

A common and efficient method for the synthesis of 4-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis . This reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[1][2]

Fiesselmann_Synthesis reagents Methyl Propiolate + Methyl Thioglycolate intermediate Thioenolate Intermediate reagents->intermediate Michael Addition base Base (e.g., NaOMe) cyclization Intramolecular Cyclization intermediate->cyclization Dieckmann Condensation product Methyl 4-hydroxythiophene- 2-carboxylate cyclization->product Tautomerization

Caption: Fiesselmann synthesis of Methyl 4-hydroxythiophene-2-carboxylate.

Protocol: Fiesselmann Synthesis of Methyl 4-hydroxythiophene-2-carboxylate

Step Procedure
1. Reaction Setup To a solution of sodium methoxide (prepared from sodium in methanol) in anhydrous methanol, add methyl thioglycolate dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
2. Addition of Alkyne After stirring for 15-30 minutes, add methyl propiolate dropwise to the reaction mixture, maintaining the temperature at 0 °C.
3. Reaction Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
5. Extraction Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
6. Purification Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization of the Hydroxyl Group: Etherification (O-Alkylation)

The conversion of the hydroxyl group to an ether is a common and effective way to modify the properties of Methyl 4-hydroxythiophene-2-carboxylate. The Williamson ether synthesis is the most widely used method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[3][4]

Williamson_Ether_Synthesis start Methyl 4-hydroxythiophene- 2-carboxylate alkoxide Thiophene Alkoxide start->alkoxide Deprotonation base Base (e.g., NaH, K2CO3) product Methyl 4-alkoxythiophene- 2-carboxylate alkoxide->product SN2 Reaction alkyl_halide Alkyl Halide (R-X)

Caption: Williamson ether synthesis for O-alkylation.

General Protocol: O-Alkylation of Methyl 4-hydroxythiophene-2-carboxylate

Step Procedure
1. Reaction Setup To a solution of Methyl 4-hydroxythiophene-2-carboxylate in a suitable aprotic solvent (e.g., DMF, THF, or acetone), add a base (e.g., sodium hydride, potassium carbonate, or triethylamine) at room temperature under an inert atmosphere.[5][6]
2. Addition of Alkylating Agent Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.
3. Reaction Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Reaction times can vary from a few hours to overnight.
4. Work-up Quench the reaction with water and extract the product with an organic solvent.
5. Purification Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ether can be purified by column chromatography.

Table 1: Examples of O-Alkylation Reactions

Alkylating Agent Base Solvent Typical Conditions Product
Methyl IodideK₂CO₃AcetoneReflux, 12hMethyl 4-methoxythiophene-2-carboxylate
Benzyl BromideNaHTHF0 °C to rt, 6hMethyl 4-(benzyloxy)thiophene-2-carboxylate
Ethyl BromoacetateCs₂CO₃DMFrt, 24hMethyl 4-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate

Derivatization of the Hydroxyl Group: Esterification (O-Acylation)

Esterification of the hydroxyl group provides another avenue for derivatization, often leading to compounds with altered biological activity and metabolic stability. This can be achieved by reacting the starting material with an acylating agent such as an acid chloride or an acid anhydride, typically in the presence of a base.[7]

Esterification start Methyl 4-hydroxythiophene- 2-carboxylate product Methyl 4-acyloxythiophene- 2-carboxylate start->product acylating_agent Acylating Agent (RCOCl or (RCO)₂O) acylating_agent->product base Base (e.g., Pyridine, Et₃N)

Caption: O-Acylation of the hydroxyl group.

General Protocol: O-Acylation of Methyl 4-hydroxythiophene-2-carboxylate

Step Procedure
1. Reaction Setup Dissolve Methyl 4-hydroxythiophene-2-carboxylate in a suitable solvent (e.g., dichloromethane, pyridine, or THF).
2. Addition of Base and Acylating Agent Add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) at 0 °C.[8]
3. Reaction Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
4. Work-up Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.
5. Purification Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.

Table 2: Examples of O-Acylation Reactions

Acylating Agent Base Solvent Typical Conditions Product
Acetic AnhydridePyridinePyridinert, 4hMethyl 4-acetoxythiophene-2-carboxylate
Benzoyl ChlorideTriethylamineDichloromethane0 °C to rt, 3hMethyl 4-(benzoyloxy)thiophene-2-carboxylate

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Silyl ethers are commonly used as protecting groups for hydroxyl functions due to their ease of installation and removal under specific conditions.[5][9][10]

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection start Methyl 4-hydroxythiophene- 2-carboxylate protected Methyl 4-(silyloxy)thiophene- 2-carboxylate start->protected silyl_chloride Silyl Chloride (e.g., TBSCl) silyl_chloride->protected base_prot Base (e.g., Imidazole) protected_deprot Methyl 4-(silyloxy)thiophene- 2-carboxylate deprotecting_agent Deprotecting Agent (e.g., TBAF, HF) start_deprot Methyl 4-hydroxythiophene- 2-carboxylate deprotecting_agent->start_deprot protected_deprot->start_deprot

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 4-hydroxythiophene-2-carboxylate. As a key intermediate in medicinal chemistry, its purity is paramount for reliable downstream applications. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of Methyl 4-hydroxythiophene-2-carboxylate, providing both solutions and the scientific reasoning behind them.

Question: My column chromatography separation is poor, with the desired product co-eluting with an impurity. How can I improve the resolution?

Answer: Poor separation in column chromatography is a frequent challenge, often stemming from an inappropriate solvent system or column parameters. Here’s a systematic approach to enhance resolution:

  • Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is your most powerful tool for developing an effective solvent system. Aim for a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the desired compound and maximizes the difference in Rf (ΔRf) between your product and the impurity.

    • Expert Insight: For thiophene derivatives, which are often of intermediate polarity, a combination of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane is a good starting point.[1][2] Systematically screen different ratios to find the optimal balance. If simple binary mixtures fail, consider adding a small amount of a third solvent with a different polarity (e.g., a few drops of methanol in a hexane/ethyl acetate mixture) to modulate the separation.

  • Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution where the proportion of the more polar solvent is gradually increased can significantly improve the separation of compounds with similar polarities.[1] A shallow gradient ensures that the bands move slowly and have more time to resolve.

  • Adjust Column Dimensions: For difficult separations, using a longer, narrower column increases the number of theoretical plates, which directly enhances separation efficiency.[1] A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1.

  • Check for Overloading: Loading too much crude material onto the column will cause band broadening and lead to poor separation. If you suspect overloading, reduce the amount of sample applied to the column.

Question: The product appears to be degrading or streaking on the silica gel column. What is causing this and how can I prevent it?

Answer: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or strong interactions that cause streaking (tailing).[1] The hydroxyl group on your compound might also contribute to this issue.

  • Deactivate the Silica Gel: To mitigate decomposition on acidic silica, you can use deactivated silica gel. This is often achieved by adding 1-2% of a base, such as triethylamine, to the eluent.[1] The triethylamine will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. A preliminary TLC analysis on an alumina plate can indicate if this is a viable option.

  • Add a Modifier to the Eluent: Streaking can occur if the compound interacts too strongly with the silica. Adding a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or methanol, can help to improve the peak shape by competing for the active sites on the silica.

Question: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is supersaturated or cools too quickly.

  • Re-heat and Add More Solvent: If your compound oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[3] The goal is to ensure that the saturation point is reached at a temperature below the compound's melting point.

  • Slow Cooling is Crucial: Allow the solution to cool slowly and without disturbance. Rapid cooling promotes precipitation over crystallization. You can insulate the flask to slow down the cooling process. Once at room temperature, cooling in an ice bath can be attempted.

  • Scratching and Seeding: If crystals are reluctant to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[3] This creates microscopic scratches that provide nucleation sites. Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.

  • Consider a Two-Solvent System: If a single solvent proves problematic, a two-solvent recrystallization might be effective.[4] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" (or anti-solvent) in which the compound is poorly soluble until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.[4]

Frequently Asked Questions (FAQs)

What is the best initial approach to purify a newly synthesized batch of Methyl 4-hydroxythiophene-2-carboxylate?

For a new batch of unknown purity, a combination of techniques is often best. Start with a simple aqueous workup to remove inorganic salts and highly polar impurities.[5] Then, column chromatography is generally the preferred first major purification step as it is excellent for separating a wide range of impurities.[1][6] The fractions containing the pure product can then be combined, and a final recrystallization step can be performed to achieve high purity and obtain a crystalline solid.[7][8]

How do I choose the right solvents for purification?

For Column Chromatography: The choice of eluent is determined empirically using TLC. The principle of "like dissolves like" is a good starting point.[3] Given the hydroxyl and ester groups, Methyl 4-hydroxythiophene-2-carboxylate is of intermediate polarity. A typical starting point for TLC analysis would be a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio based on the Rf value.

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component.
Dichloromethane3.140Good for intermediate polarity compounds.
Ethyl Acetate4.477Excellent general-purpose polar component.
Acetone5.156Can be a useful alternative to ethyl acetate.
Methanol5.165Very polar; use sparingly as a modifier.

For Recrystallization: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][9]

Screening for a Recrystallization Solvent:

  • Place a small amount of your compound in a test tube.

  • Add a few drops of a solvent and see if it dissolves at room temperature. If it does, it's not a good single-solvent for recrystallization.

  • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potentially good solvent.

  • Allow the hot solution to cool. If crystals form, you have found a good solvent.[3]

Commonly effective solvents for compounds of similar polarity include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or acetone/water.[10]

How can I confirm the purity of my final product?

No single technique is sufficient. A combination of methods is required to establish purity authoritatively.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. The literature melting point for Methyl 3-hydroxythiophene-2-carboxylate (a regioisomer) is 38-43 °C, which can serve as a rough guide.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess purity. The absence of impurity peaks and clean integration of proton signals are strong indicators of high purity.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A pure sample will show a single peak.

Visualized Workflow & Protocols

Purification Strategy Workflow

The following diagram outlines a general strategy for the purification of Methyl 4-hydroxythiophene-2-carboxylate.

PurificationWorkflow cluster_start cluster_main Purification Steps cluster_analysis Purity Analysis cluster_end Crude Crude Product (Post-Workup) ColChrom Column Chromatography Crude->ColChrom Primary Purification Recryst Recrystallization ColChrom->Recryst Polishing Step Purity Purity Check (TLC, MP, NMR) Recryst->Purity Purity->ColChrom Impure PureProd Pure Product Purity->PureProd >95% Pure

Caption: A typical workflow for purifying Methyl 4-hydroxythiophene-2-carboxylate.

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into your column, ensuring even packing without air bubbles or cracks. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the sample to the top of the silica bed.

  • Elution: Carefully add your eluent to the column. Apply pressure (if using flash chromatography) and begin collecting fractions. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating until the solid just dissolves.

  • Induce Cloudiness: Slowly add the "bad" solvent (e.g., hexanes) at the elevated temperature until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Google Patents.
  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

Sources

Optimizing reaction conditions for functionalizing thiophene rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Topic: Optimizing Reaction Conditions for Thiophene Rings Operator: Senior Application Scientist

Welcome to the Thiophene Functionalization Support Hub.

You are likely here because thiophene chemistry is deceivingly simple. While electron-rich and eager to react, the sulfur atom acts as both a directing group and a catalyst poison, creating a dichotomy of high reactivity but poor control.

This guide bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery and materials science workflows: Regioselectivity inversion (C2 vs. C3) , Catalyst deactivation (Sulfur poisoning) , and Poly-halogenation control .

Module 1: The Regioselectivity Paradox (Targeting C3)

User Query: "I need to functionalize the C3 position, but all electrophilic substitutions occur exclusively at C2 (α-position). How do I invert this selectivity without using a blocking group?"

Technical Insight: The C2 position is kinetically favored due to the stabilization of the cationic intermediate by the adjacent sulfur atom. To target C3, you must abandon kinetic control and utilize thermodynamic equilibration via the Halogen Dance (HD) reaction.

The Solution: The Halogen Dance Strategy Instead of directly attacking C3, you start with a C2-bromo thiophene. Upon treatment with a hindered base (LDA), the lithiation occurs at C5 (if open) or adjacent to the halogen. However, the thienyllithium intermediate rapidly isomerizes to place the lithium at the most stable position (C2), forcing the halogen to "dance" to C3.

Mechanism Visualization (Halogen Dance)

HalogenDance cluster_0 Initiation cluster_1 The Migration (The Dance) S1 2-Bromothiophene Int1 3-Lithio-2-bromothiophene (Kinetic Intermediate) S1->Int1 Lithiation LDA LDA (-78°C) Int2 3-Bromo-2-lithiothiophene (Thermodynamic Product) Int1->Int2 Equilibration (Halogen Migration) Product C3-Functionalized Thiophene Int2->Product Trapping w/ E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: The Halogen Dance mechanism shifts a halogen from C2 to C3 via a thermodynamic lithium migration, exposing C3 for functionalization.

Experimental Protocol: C3-Functionalization via Halogen Dance

  • Setup: Flame-dry a flask under Argon. Add 2-bromothiophene (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78°C (Critical: Higher temps cause polymerization).

  • Base Addition: Add LDA (1.1 equiv) dropwise over 20 mins.

  • Equilibration: Stir for 30 mins at -78°C. The bromine migrates to C3, leaving the lithium at C2.

  • Quenching: Add an electrophile (e.g., MeOH for protonation, or an aldehyde).

    • Result: The bromine is now at C3. You have successfully synthesized 3-bromothiophene from the cheaper 2-bromo precursor [1].

Module 2: Overcoming Catalyst Death (Sulfur Poisoning)

User Query: "My Suzuki couplings work on phenyl rings but fail on thiophenes. The catalyst turns black and conversion stops at 20%. Why?"

Technical Insight: Thiophene sulfur is a soft Lewis base that coordinates strongly to soft transition metals like Palladium (Pd). This formation of stable Pd-S complexes prevents the oxidative addition step, effectively "poisoning" the catalyst. Standard ligands like PPh3 are too labile to compete with sulfur.

The Solution: Ligand Engineering & The "Fagnou" Condition You must use ligands that are bulky and electron-rich to tightly bind Pd and prevent sulfur displacement, or switch to a concerted metallation-deprotonation (CMD) pathway that relies less on open coordination sites.

Troubleshooting Matrix: Catalyst Selection
ScenarioRecommended SystemWhy?
Standard Cross-Coupling Pd(OAc)₂ + SPhos or XPhos Buchwald biaryl phosphines are bulky enough to prevent S-coordination and electron-rich to facilitate oxidative addition [2].
Direct C-H Arylation Pd(OAc)₂ + PivOH + K₂CO₃ "Fagnou Conditions." Pivalic acid acts as a proton shuttle (CMD mechanism), bypassing the need for phosphine ligands entirely [3].
High-Scale/Low Cost PdCl₂(dppf) The bidentate ligand (dppf) creates a rigid bite angle that resists displacement by sulfur better than monodentate PPh3.
Workflow: Rescuing a Failed Coupling

CatalystRescue Start Reaction Stalled/Low Yield? Check1 Is Catalyst Black (Pd Black)? Start->Check1 Yes Yes: Aggregation/Poisoning Check1->Yes Precipitate No No: Kinetic Issue Check1->No Clear Solution Sol1 Switch to SPhos/XPhos G3 (Prevent S-binding) Yes->Sol1 Sol2 Increase Temp or Switch to Iodide No->Sol2

Caption: Decision tree for diagnosing palladium catalyst failure in thiophene cross-couplings.

Module 3: Precision Halogenation (Mono- vs. Di-substitution)

User Query: "I tried to brominate thiophene with Br2, but I got a mixture of 2-bromo and 2,5-dibromo products. How do I stop at mono-substitution?"

Technical Insight: Thiophene is so electron-rich that the second bromination (at C5) often occurs almost as fast as the first (at C2). Using elemental bromine (


) is too aggressive. You need a reagent that releases bromine slowly or is less electrophilic.

The Solution: NBS in Polar Aprotic Solvents N-Bromosuccinimide (NBS) allows for controlled release of


. The regioselectivity is heavily solvent-dependent.

Protocol: Selective Mono-Bromination

  • Reagent: Use NBS (1.0 equiv, strictly stoichiometric).

  • Solvent: DMF or Acetic Acid/Chloroform (1:1) .

    • Why? Polar solvents stabilize the polarized NBS transition state, making it more selective for the most electron-rich position (C2) without over-reacting.

  • Temperature: 0°C to -10°C .

    • Note: Do not run at room temperature if strict mono-selectivity is required.

  • Darkness: Wrap the flask in foil. Light can initiate radical side reactions at the methyl groups (if present) rather than the ring [4].

Module 4: Green Chemistry (Direct C-H Arylation)

User Query: "I want to avoid making the organotin or boronic acid intermediates. Can I couple thiophene directly to an aryl halide?"

Technical Insight: Yes, this is Direct Arylation . Thiophene C-H bonds are acidic enough (pKa ~32) to be cleaved by Palladium via the CMD (Concerted Metallation-Deprotonation) mechanism.

Protocol: The "Jeffery/Fagnou" Hybrid Conditions This protocol avoids the use of cryogenic lithiation or toxic tin reagents.

  • Substrates: Thiophene (1.5 equiv) + Aryl Bromide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand/Additive: PivOH (Pivalic acid, 30 mol%).

    • Mechanism:[1][2][3][4][5] Pivalate acts as a shuttle, deprotonating the C2-H while simultaneously coordinating to the Pd, lowering the activation energy for C-H cleavage.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMA (Dimethylacetamide) or Toluene.

  • Temp: 100°C.

Why this works: The pivalate anion is crucial. It binds to Pd, and its basic oxygen atom grabs the proton from the thiophene C2 position, enabling the formation of the Pd-C bond without requiring a pre-functionalized metal species [3].

References
  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society.

  • Bovonsombat, P., et al. (2009). "Use of N-Bromosuccinimide for Regioselective Bromination of Thiophenes." Tetrahedron Letters.

Sources

Technical Support Center: Synthesis of 3-Aminothiophenes from 3-Oxotetrahydrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges and side reactions encountered during the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophene precursors.

The Challenge: Synthesizing the 3-Amino Isomer

While 2-aminothiophenes are readily accessible through the well-known Gewald reaction, the synthesis of their 3-amino isomers presents a unique set of challenges.[1][2] A common route to 3-aminothiophenes involves the reaction of a 3-oxotetrahydrothiophene with a hydroxylamine salt.[3] This process, while effective, is sensitive to reaction conditions and can be plagued by side reactions that lower yield and complicate purification. This guide will focus on troubleshooting this specific transformation.

Plausible Reaction Pathway

The reaction proceeds through the formation of an oxime intermediate from the 3-oxotetrahydrothiophene, which then undergoes a rearrangement and subsequent aromatization to yield the final 3-aminothiophene product.

reaction_mechanism start 3-Oxotetrahydrothiophene intermediate1 Oxime Intermediate start->intermediate1 + Hydroxylamine Salt intermediate2 Rearrangement Intermediate intermediate1->intermediate2 Acid-catalyzed Rearrangement product 3-Aminothiophene intermediate2->product Aromatization

Caption: Plausible reaction mechanism for the synthesis of 3-aminothiophenes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, offering targeted solutions to improve your experimental outcomes.

FAQ 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of my 3-aminothiophene is extremely low. Where should I start troubleshooting?

Answer: Low or no yield is a common problem that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Low Yield

troubleshooting_workflow start Low or No Yield check_reagents Verify Starting Material Quality (3-oxotetrahydrothiophene, Hydroxylamine Salt) start->check_reagents sub_reagents1 Purity of 3-oxotetrahydrothiophene? check_reagents->sub_reagents1 check_conditions Optimize Reaction Conditions sub_conditions1 Correct Solvent Polarity? check_conditions->sub_conditions1 check_workup Evaluate Workup & Purification sub_reagents2 Activity of Hydroxylamine Salt? sub_reagents1->sub_reagents2 Yes action_reagents1 Purify starting material (e.g., recrystallization, distillation) sub_reagents1->action_reagents1 No sub_reagents2->check_conditions Yes action_reagents2 Use fresh, high-quality hydroxylamine salt sub_reagents2->action_reagents2 No sub_conditions2 Optimal Temperature? sub_conditions1->sub_conditions2 Yes action_conditions1 Screen polar, inert solvents (e.g., alcohols, ethers) sub_conditions1->action_conditions1 No sub_conditions3 Sufficient Reaction Time? sub_conditions2->sub_conditions3 Yes action_conditions2 Screen temperatures (e.g., 50-150°C) sub_conditions2->action_conditions2 No sub_conditions3->check_workup Yes action_conditions3 Monitor reaction by TLC/LC-MS to determine completion sub_conditions3->action_conditions3 No

Caption: Systematic workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:
  • Starting Material Quality:

    • 3-Oxotetrahydrothiophene: This starting material can be prone to degradation. Ensure its purity before use. Impurities can inhibit the reaction or lead to unwanted side products. Consider purification by recrystallization or distillation if necessary.

    • Hydroxylamine Salt: Use a high-quality, dry hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate). Moisture can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The reaction is typically performed in a polar, inert solvent.[3] Alcohols like methanol or ethanol are common choices. The solvent must be able to dissolve the reactants and facilitate the reaction without participating in it.

    • Temperature: The reaction temperature is a critical parameter. It often requires heating, with temperatures ranging from 50°C to 200°C.[3] A temperature that is too low will result in a sluggish or incomplete reaction, while excessively high temperatures can promote decomposition and the formation of tarry byproducts. It is advisable to screen a range of temperatures to find the optimum for your specific substrate.

    • Reaction Time: These reactions can be slow. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

FAQ 2: Significant Byproduct Formation

Question: I'm observing a significant amount of byproducts in my reaction mixture. What are they, and how can I minimize their formation?

Answer: Byproduct formation is a common cause of low yields and purification difficulties. Identifying the byproducts can provide valuable insights into how to optimize the reaction conditions.

Potential Side Product Plausible Cause Mitigation Strategy
Oxime Intermediate Incomplete reaction; insufficient heating or reaction time.Increase reaction temperature and/or time. Monitor reaction to completion by TLC or LC-MS.
Beckmann Rearrangement Product (Lactam) The oxime intermediate undergoes a classic Beckmann rearrangement instead of the desired reaction pathway. This is often favored by certain acid catalysts and conditions.Screen different acid catalysts. Adjust the temperature and reaction time.
Dimerization/Polymerization Products High concentrations of reactants or intermediates, or excessive heat, can lead to self-condensation reactions.Use more dilute reaction conditions. Add one reagent slowly to the other. Control the reaction temperature carefully.
Ring-Opened Products The tetrahydrothiophene ring can be unstable under harsh acidic or basic conditions, leading to ring-opening.[4]Use milder reaction conditions. Carefully control the pH of the reaction and workup.
FAQ 3: Purification Challenges

Question: I am having difficulty isolating the pure 3-aminothiophene from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining your target compound with high purity. 3-aminothiophenes can be sensitive, so care must be taken during the workup and purification steps.

  • Workup: After the reaction is complete, a careful workup is necessary. This typically involves cooling the reaction mixture, quenching it with a suitable aqueous solution (e.g., a mild base like sodium bicarbonate solution to neutralize the acid catalyst), and then extracting the product into an organic solvent.

  • Recrystallization: This is often the most effective method for purifying solid 3-aminothiophenes. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution. Be aware that some aminothiophenes can be unstable on silica gel, so it's best to perform the chromatography quickly.

FAQ 4: Can I use the Gewald Reaction for 3-Aminothiophenes?

Question: Can I synthesize 3-aminothiophenes using a Gewald-type reaction?

Answer: The classic Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes.[5] It involves the reaction of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[6][7][8] The mechanism of the Gewald reaction dictates the formation of the 2-amino isomer, and it is not suitable for the direct synthesis of 3-aminothiophenes. The starting materials and the sequence of bond formation in the Gewald reaction lead specifically to the amino group being at the 2-position of the thiophene ring.

References

Sources

Strategies to control regioselectivity in the functionalization of substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for researchers and process chemists dealing with the regioselective functionalization of thiophenes.

Topic: Strategies to Control Regioselectivity in Substituted Thiophenes Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current Standards)

Introduction: The "Alpha-Beta" Challenge

Thiophene presents a classic regioselectivity problem: the


-positions (C2/C5)  are electronically favored for both Electrophilic Aromatic Substitution (EAS) and deprotonative lithiation due to the stabilizing effect of the sulfur atom. Accessing the 

-positions (C3/C4)
typically requires suppressing this inherent reactivity or exploiting thermodynamic rearrangements.

This guide provides three field-proven strategies to invert or control this selectivity:

  • Thermodynamic Control: The Halogen Dance (HD) Reaction.

  • Steric/Electronic Control: Ligand-Controlled C-H Activation.

  • Kinetic Blocking: The "TMS Shield" Strategy.

Module 1: The Halogen Dance (HD) Strategy

Objective: Install a functional group at C3 by "moving" a halogen from C2.

The Halogen Dance is a base-catalyzed halogen migration that allows you to access the thermodynamically stable 3-bromo-2-lithio intermediate from a kinetically accessible 2-bromo precursor.

Mechanism & Logic
  • Kinetic Deprotonation: LDA removes the most acidic proton (C5-H) or undergoes Halogen-Metal Exchange (HME) at C2.

  • Migration: The halogen migrates to the position that best stabilizes the negative charge (usually C2 or C5), while the lithium moves to the adjacent position (C3 or C4).

  • Thermodynamic Sink: The system equilibrates to the most stable species: 3-bromo-2-lithiothiophene . The lithium sits at C2 (most acidic position), and the bromine sits at C3.

Visualizing the Pathway

Caption: The "Dance" converts a 2-bromo precursor into a 3-bromo-2-functionalized product by exploiting the stability of the C2-lithio species.

Standard Operating Procedure (SOP): C2 C3 Migration

Target: Converting 2-bromo-5-phenylthiophene to 3-bromo-5-phenylthiophene-2-carbaldehyde.

  • Preparation: Flame-dry a 3-neck flask. Flush with Argon.

  • LDA Formation: Add diisopropylamine (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv).[1][2][3] Stir 30 min.

  • Substrate Addition: Add 2-bromo-5-phenylthiophene (1.0 equiv) dropwise at -78°C.

    • Critical Step: Stir at -78°C for 30 min (Kinetic control).

  • The Dance: Remove cooling bath. Allow to warm to 0°C and stir for 30-60 mins.

    • Note: The solution often darkens. This is where the Br migrates from C2 to C3, and Li moves to C2.

  • Quenching: Cool back to -78°C. Add DMF (1.5 equiv) rapidly.

  • Workup: Warm to RT, quench with sat. NH

    
    Cl.
    

Module 2: Ligand-Controlled C-H Activation

Objective: Direct Pd-catalyzed arylation to C3 (Beta) without pre-functionalization.

Standard Pd/Phosphine systems favor C2 (Alpha) arylation due to the higher acidity of C2-H. To hit C3, you must use bulky, electron-deficient ligands that make the C2-palladation transition state sterically or electronically unfavorable.

Troubleshooting Selectivity
ConditionPrimary ProductMechanismKey Reagent
Standard C2-Aryl (Alpha)Concerted Metallation-Deprotonation (CMD)Pd(OAc)

, PPh

Itami's Protocol C3-Aryl (Beta)Sterically-controlled CMDPdCl

(MeCN)

, P[OCH(CF

)

]

C2-Blocking C5-Aryl Steric blocking2-Chloro/Bromo substituent
Ag(I) Switch C2-Aryl Ag-mediated C-H activationAg

CO

/ AgOAc
Decision Tree for C-H Activation

Caption: Workflow for selecting the correct catalytic system based on target regiochemistry.

Module 3: The "TMS Shield" & Blocking Strategies

Objective: Force reaction at C3 by temporarily masking C2.

If catalyst control fails, use a physical block. The Trimethylsilyl (TMS) group is ideal because it is bulky, stable to bases, but easily removed with fluoride (TBAF) or acid.

Protocol: C3-Lithiation via C2-Blocking
  • Block C2: Treat thiophene with n-BuLi (-78°C) followed by TMSCl.

    • Result: 2-(TMS)-thiophene.

  • Block C5 (Optional): If C5 is open and you want C3, you may need to block C5 or rely on the steric bulk of the C2-TMS group to direct a bulky base (like LiTMP) to C3, although C5 is still electronically favored.

    • Better Route: Use 2,5-bis(TMS)-thiophene .

  • Functionalize C3:

    • Substrate: 2,5-bis(TMS)-thiophene.

    • Reagent: n-BuLi (1.1 eq) + TMEDA (1.1 eq), reflux or RT.

    • Note: Lithiation occurs at C3 because C2/C5 are blocked.

    • Quench with Electrophile (E+).

  • Deprotect: Treat with TBAF (THF) or mild acid to remove TMS groups.

Frequently Asked Questions (Troubleshooting)

Q: I tried the Halogen Dance on 2-bromothiophene, but I got a mixture of polybrominated products. Why? A: This is "Disproportionation." On simple 2-bromothiophene, the intermolecular exchange is faster than the intramolecular migration.

  • Fix: Use LDA (not n-BuLi) at -78°C strictly. Ensure the concentration is low (<0.1 M) to favor intramolecular migration over intermolecular collision. Alternatively, use the "TMS Shield" method (Module 3) for cleaner results.

Q: Can I use the "Itami Ligand" (P[OCH(CF


)

]

) for any thiophene substrate?
A: It works best on electron-rich thiophenes. If your substrate has strong electron-withdrawing groups (EWG), the electronic bias toward C2 might override the steric control of the ligand.
  • Fix: For EWG-thiophenes, consider installing a removable blocking group (Cl or Br) at C2 first.

Q: My C3-lithiation yield is low (<30%). What is killing the anion? A: C3-lithio species are less stable than C2-lithio species and can undergo "Ring Opening" (fragmentation) if the temperature is too high.

  • Fix: Keep the internal temperature below -70°C during lithiation. If using the Halogen Dance, only warm to 0°C for the minimum time required (check via GC-MS aliquots), then immediately cool back to -78°C before quenching.

References

  • Halogen Dance Mechanism & Application

    • Source: BenchChem.[2][3][4] "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." (2025).[4]

    • (Verified Context via Search 1.1)

  • Ligand-Controlled Regioselectivity (Itami Protocol)

    • Source: Tang, S.-Y., et al. "Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes."[5] Chemistry - A European Journal.

    • (Verified Context via Search 1.9)

  • C2-Blocking & Directing Groups

    • Source: Fagnou, K., et al. "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group."[6][7] PMC / NIH.

    • (Verified Context via Search 1.4)

  • Experimental Protocols for Lithiation

    • Source: Organic Syntheses.
    • (Verified Context via Search 1.10)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis: HPLC-MS and its Alternatives for Methyl 4-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound such as Methyl 4-hydroxythiophene-2-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other key analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Purity in Drug Development

The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like Methyl 4-hydroxythiophene-2-carboxylate directly influences its efficacy, safety, and stability. Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the final drug product, or interfere with downstream synthetic steps. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1] Adherence to these guidelines is not just a regulatory hurdle but a fundamental aspect of ensuring patient safety.

Part 1: The Gold Standard - HPLC-MS for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the workhorse of modern pharmaceutical analysis, offering a powerful combination of separation and detection.[2] This dual capability makes it exceptionally well-suited for purity analysis, allowing for both the quantification of the main component and the detection and identification of trace-level impurities in a single run.

The 'Why' Behind the Method: Causality in HPLC-MS

The choice of a reversed-phase HPLC method is dictated by the physicochemical properties of Methyl 4-hydroxythiophene-2-carboxylate. As a moderately polar aromatic compound, it will interact with a non-polar stationary phase (like C18) and be eluted by a polar mobile phase. The mass spectrometer provides an orthogonal detection method to the UV detector, offering high sensitivity and, crucially, mass information that aids in the tentative identification of unknown impurities.

Experimental Protocol: HPLC-MS Analysis

This protocol is a robust starting point for the analysis of Methyl 4-hydroxythiophene-2-carboxylate. Method optimization will be necessary to achieve the desired separation from any specific impurities present in the sample.

1. Sample Preparation:

  • Rationale: Accurate and reproducible sample preparation is critical for reliable quantification. The goal is to dissolve the sample completely in a solvent that is compatible with the mobile phase to ensure good peak shape.

  • Procedure:

    • Accurately weigh approximately 10 mg of Methyl 4-hydroxythiophene-2-carboxylate into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a working solution by diluting 1 mL of the stock solution to 100 mL with the same diluent to obtain a final concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentA high-performance system capable of delivering precise gradients at high pressures.
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analyte for better ionization in the MS source and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% BA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 2 µLA small injection volume is used to prevent column overloading.
UV Detector Diode Array Detector (DAD), 254 nm254 nm is a common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum for peak purity assessment.
Mass Spec. Agilent 6545XT AdvanceLink Q-TOF or equivalentA high-resolution mass spectrometer allows for accurate mass measurements, aiding in the identification of impurities.
Ionization Mode Electrospray Ionization (ESI), PositiveThe hydroxyl and ester groups on the molecule make it amenable to protonation in positive ion mode.
MS Scan Range m/z 100-500This range covers the mass of the parent compound and a reasonable range for potential impurities.

3. Data Analysis and Purity Calculation:

  • The purity of Methyl 4-hydroxythiophene-2-carboxylate is typically determined by the area percent method from the UV chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • The MS data is used to identify the mass-to-charge ratio (m/z) of the main peak and any detected impurities. This information can be used to propose elemental compositions and structures for the impurities.

Visualizing the HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection (DAD) hplc->uv ms MS Detection (Q-TOF) hplc->ms integrate Peak Integration uv->integrate identify Impurity ID (Accurate Mass) ms->identify calculate Purity Calculation (Area % Method) integrate->calculate integrate->identify

Caption: Workflow for purity determination of Methyl 4-hydroxythiophene-2-carboxylate by HPLC-MS.

Part 2: Alternative and Orthogonal Techniques

While HPLC-MS is a powerful tool, relying on a single analytical technique is not always sufficient. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive picture of a sample's purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity assessment due to its direct proportionality between signal intensity and the number of nuclei.[3][4] It offers a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself for quantification when using a certified internal standard.[5]

Experimental Protocol: qNMR Analysis

  • Rationale: The selection of a suitable internal standard is critical for accurate quantification. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid is a common choice as it has a sharp singlet in a relatively clear region of the ¹H NMR spectrum.

  • Procedure:

    • Accurately weigh approximately 10 mg of Methyl 4-hydroxythiophene-2-carboxylate and 5 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.

    • Integrate a well-resolved signal of the analyte and the singlet of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for purity analysis.[6] It offers very high chromatographic resolution and is particularly well-suited for identifying and quantifying residual solvents and other volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Rationale: This method is suitable for assessing the presence of volatile impurities. The choice of a mid-polarity column provides good separation for a range of potential volatile organic compounds.

  • Procedure:

    • Prepare a stock solution of Methyl 4-hydroxythiophene-2-carboxylate in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

    • Perform a serial dilution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

    • Inject 1 µL of the solution into the GC-MS system.

GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 40-400

Part 3: Comparative Analysis and Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and accuracy.

Quantitative Data Summary

The following table provides a comparative overview of the typical performance characteristics of each technique for the analysis of a small organic molecule like Methyl 4-hydroxythiophene-2-carboxylate. The values are estimates and will vary depending on the specific instrumentation and method parameters.

ParameterHPLC-MSqNMRGC-MS
Principle Separation by polarity, detection by massQuantitative analysis based on nuclear magnetic resonanceSeparation by boiling point/polarity, detection by mass
Typical LOD 0.1 - 10 ng/mL~0.1% (relative to main component)1 - 100 pg on column
Typical LOQ 0.5 - 50 ng/mL~0.3% (relative to main component)5 - 500 pg on column
Precision (%RSD) < 2%< 1%< 5%
Accuracy (%Recovery) 98-102%99-101%95-105%
Strengths - High sensitivity and selectivity- Applicable to a wide range of compounds- Provides structural information on impurities- Primary method, can be used without a specific reference standard- Non-destructive- Provides structural information- High chromatographic resolution for volatile compounds- Excellent for residual solvent analysis
Limitations - Requires a reference standard for quantification- Potential for ion suppression- Lower sensitivity than MS-based methods- Requires a high-purity internal standard- Limited to volatile and thermally stable compounds- May require derivatization for polar compounds
Decision-Making Framework for Method Selection

The selection of an appropriate analytical technique is a critical decision in the analytical workflow. The following decision tree provides a logical framework for this process.

Decision_Tree start Start: Need Purity Analysis q1 Is the analyte volatile and thermally stable? start->q1 q2 Are residual solvents a primary concern? q1->q2 Yes q3 Is a primary, standard-free quantification required? q1->q3 No gcms Use GC-MS q2->gcms Yes hplcms Use HPLC-MS q2->hplcms No q4 Are trace-level unknown impurities expected? q3->q4 No qnmr Use qNMR q3->qnmr Yes q4->hplcms No hplcms_qnmr Use HPLC-MS and qNMR (Orthogonal Confirmation) q4->hplcms_qnmr Yes

Caption: Decision tree for selecting an analytical technique for purity assessment.

Conclusion

The purity analysis of Methyl 4-hydroxythiophene-2-carboxylate is a critical step in its application in research and drug development. While HPLC-MS stands out as a versatile and powerful technique for both quantification and impurity profiling, a comprehensive purity assessment often benefits from the use of orthogonal methods like qNMR and GC-MS. The choice of technique should be guided by a thorough understanding of the analyte's properties, the potential impurities, and the specific goals of the analysis. By employing a scientifically sound and well-validated analytical strategy, researchers can ensure the quality and integrity of their work, ultimately contributing to the development of safe and effective medicines.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Singh, R., Kaur, H., & Singh, P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1859-1886. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Diehl, B. W. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(23), 11474-11480. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Mamedov, V. A., & Kalmas, A. K. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Ballini, R., et al. (2008). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 49(35), 5153-5155. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Chrom Tech. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Wyndham, K. D., et al. (2009). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • Aspired. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

  • Scientific Reports. (2025, February 14). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. [Link]

  • Pharmaceutical Sciences. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]

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In Vitro Metabolic Stability of Thiophene-Containing Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the methodologies used to evaluate the in vitro metabolic stability of thiophene-containing compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand, select, and execute the appropriate assays to de-risk thiophene-based drug candidates early in the discovery pipeline. We will delve into the underlying metabolic mechanisms, compare common experimental systems, provide a detailed protocol for a benchmark assay, and interpret comparative data to guide molecular design.

The Thiophene Moiety: A Double-Edged Sword in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs such as clopidogrel (Plavix®), duloxetine (Cymbalta®), and tiotropium (Spiriva®). Its utility stems from its ability to act as a bioisostere for a phenyl ring, with a more compact size and a distinct electronic profile that can enhance potency and modulate physicochemical properties.

However, the sulfur atom in the thiophene ring introduces a metabolic liability. It is susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. This metabolic pathway is a critical area of investigation, as it can significantly impact a compound's pharmacokinetic profile and safety. The primary metabolic transformation is the oxidation of the sulfur atom to form a thiophene S-oxide. This intermediate can be unstable and may proceed through various pathways, including the formation of an epoxide, which can covalently bind to cellular macromolecules, potentially leading to toxicity. Understanding and quantifying the rate of this metabolism is paramount.

Comparative Analysis of In Vitro Experimental Systems

The selection of an appropriate in vitro model is a critical decision that balances biological relevance with throughput and cost. For thiophene-containing compounds, the primary goal is to accurately quantify their susceptibility to metabolism. The two most common systems are liver microsomes and cryopreserved hepatocytes.[1][2]

FeatureLiver MicrosomesCryopreserved Hepatocytes
Composition Subcellular fraction of the endoplasmic reticulum.[3]Intact, whole liver cells.[3]
Enzymes Present Primarily Phase I enzymes (e.g., CYPs, FMOs).[4][5]Full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), plus transporters.[3][6]
Biological Relevance Moderate. Excellent for CYP-mediated metabolism but lacks conjugation pathways and cellular context.[3]High. Considered the "gold standard" as it provides a more complete picture of hepatic metabolism and disposition.[7]
Throughput High. Amenable to automation and screening of large compound sets.[3]Moderate to High. More complex setup than microsomes but still suitable for screening.[2]
Cost & Complexity Lower cost, simpler protocol.[3]Higher cost, more complex handling and protocol.[3]
Ideal Use Case Early-stage discovery, high-throughput screening, rank-ordering compounds based on Phase I metabolic liability.[3]Lead optimization, generating data for in vitro-in vivo extrapolation (IVIVE), studying both Phase I and II metabolism.[8]

Causality and Experimental Choice:

  • Why start with microsomes? In early discovery, the goal is rapid identification of metabolic liabilities. Liver microsomes are enriched with CYP enzymes, the primary culprits in thiophene oxidation.[4] This makes the microsomal stability assay a cost-effective and efficient first-pass screen to quickly rank-order a chemical series and establish initial structure-activity relationships (SAR).

  • When to progress to hepatocytes? If a compound shows moderate to high stability in microsomes, or if subsequent metabolism via conjugation (Phase II) is suspected, hepatocytes are the logical next step.[3][6] Because hepatocytes contain the full enzymatic machinery and transport proteins, they provide a more accurate prediction of a compound's true hepatic intrinsic clearance.[7][9] For thiophenes, this is important as downstream conjugation of oxidized metabolites can occur.

Visualizing the Relationship Between In Vitro Models

The choice of in vitro system can be viewed as a tiered approach, moving from simpler, high-throughput systems to more complex and biologically relevant ones as a compound progresses through discovery.

G Increasing Biological Complexity cluster_0 Recombinant Recombinant CYPs Microsomes Liver Microsomes Recombinant->Microsomes Single Enzyme S9 S9 Fraction Microsomes->S9 + Cytosolic Enzymes Hepatocytes Hepatocytes S9->Hepatocytes + Transporters + Intact Cell Context

Caption: Relationship between common in vitro metabolism models.

Detailed Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of a thiophene-containing compound. It includes positive and negative controls to ensure the integrity of the experimental system.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compound (Thiophene Derivative)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[10]

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Quenching & Analysis A 1. Prepare Reagents (Buffer, Microsomes, NADPH, Test/Control Compounds) B 2. Add Microsomes & Test Compound to Plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with NADPH C->D E 5. Incubate at 37°C (0, 5, 15, 30, 60 min) D->E F 6. Quench Aliquots with ACN + Internal Std E->F G 7. Centrifuge to Pellet Protein F->G H 8. Transfer Supernatant for LC-MS/MS Analysis G->H I 9. Calculate t½ and CLint H->I

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.[10]

    • Prepare a 2 µM working solution of the test compound and control compounds in phosphate buffer.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions. Keep all solutions on ice.

  • Incubation Setup:

    • To the wells of a 96-well plate, add 50 µL of the 1.0 mg/mL microsomal suspension.

    • Add 50 µL of the 2 µM test compound/control solution to the appropriate wells. The final microsomal concentration will be 0.5 mg/mL and the final substrate concentration will be 1 µM.[10][11]

    • Negative Control: Prepare wells with the test compound and microsomes, but plan to add buffer instead of NADPH solution. This control accounts for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH solution to each well (or buffer for the negative control). The final volume is 150 µL.

    • Immediately after adding NADPH, remove a 25 µL aliquot from each well for the T=0 time point and quench it by adding it to a collection plate containing 100 µL of cold ACN with internal standard.

    • Return the incubation plate to the 37°C incubator.

    • Remove and quench 25 µL aliquots at subsequent time points (e.g., 5, 15, 30, and 60 minutes).

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and vortex thoroughly to precipitate the microsomal protein.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

    • Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear regression line. The slope (k) represents the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / -slope

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount in mg)

Comparative Case Study: Stability of Two Thiophene Analogues

To illustrate how metabolic stability data guides drug design, consider two hypothetical thiophene-containing compounds, Compound A and Compound B . Compound B is designed with a bulky, electron-withdrawing group adjacent to the thiophene sulfur, a strategy intended to sterically hinder and electronically deactivate the ring towards CYP-mediated oxidation.[12]

Metabolic Pathway Visualization:

G cluster_A Compound A (Metabolically Labile) cluster_B Compound B (Metabolically Stabilized) A_parent Compound A (Thiophene) A_metabolite Thiophene S-Oxide (Reactive Intermediate) A_parent->A_metabolite CYP3A4/2C9 B_parent Compound B (Sterically Hindered Thiophene) B_metabolite Minimal Metabolism B_parent->B_metabolite CYP3A4/2C9

Caption: CYP-mediated oxidation is the primary metabolic route for Compound A, while this pathway is sterically hindered for Compound B.

Experimental Data Summary:

The following data was generated using the human liver microsomal stability assay described above.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Compound A 12.5110.9High Clearance / Unstable
Compound B 85.116.3Low Clearance / Stable
Verapamil (Control) 8.2169.0High Clearance / Unstable
Diazepam (Control) > 120< 11.5Low Clearance / Stable

Interpretation and Actionable Insights:

  • Compound A exhibits a short half-life and high intrinsic clearance, comparable to the high-clearance control, Verapamil. This suggests rapid metabolism by CYP enzymes and predicts poor oral bioavailability due to extensive first-pass metabolism. This compound would likely be de-prioritized or require significant redesign.

  • Compound B shows a much longer half-life and significantly lower intrinsic clearance, approaching the stability of the low-clearance control, Diazepam. The structural modification successfully mitigated the metabolic liability of the thiophene ring. This compound has a much higher probability of achieving a favorable pharmacokinetic profile in vivo and is a superior candidate for progression.

  • Self-Validating System: The performance of the high and low clearance controls confirms that the assay system was functioning correctly, providing confidence in the data generated for the test compounds.

Conclusion

The in vitro metabolic stability of thiophene-containing compounds is a critical parameter that must be optimized to ensure drug development success. The thiophene ring, while a valuable pharmacophore, is susceptible to CYP-mediated oxidation, which can lead to high clearance and the formation of reactive metabolites.[13][14] A tiered approach, beginning with high-throughput liver microsomal assays and progressing to more biologically complete hepatocyte models, provides a robust strategy for evaluating and mitigating this risk. By integrating metabolic stability data early in the design-make-test-analyze cycle, medicinal chemists can effectively engineer molecules with improved pharmacokinetic properties, increasing the likelihood of identifying safe and effective drug candidates.

References

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology URL: [Link]

  • Title: Hepatocyte Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: Bioactivation potential of thiophene-containing drugs Source: PubMed URL: [Link]

  • Title: Microsomal vs Hepatocyte Stability: Which One to Choose? Source: Patsnap Synapse URL: [Link]

  • Title: A comparison between hepatocytes and microsomes as in vitro models for predicting in vivo drug metabolism Source: ProQuest URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug... Source: ACS Publications URL: [Link]

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: American Chemical Society URL: [Link]

  • Title: Cytochrome P450 oxidation of the thiophene-containing anticancer drug... Source: PubMed URL: [Link]

  • Title: Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation... Source: PubMed URL: [Link]

  • Title: Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity... Source: ACS Publications URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage Source: ResearchGate URL: [Link]

  • Title: Comparison of the use of liver models for predicting drug clearance using in vitro kinetic data... Source: PubMed URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

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Comparison of different synthetic routes to substituted thiophene-2-carboxylates

[1][2]

Executive Summary

Thiophene-2-carboxylates are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoates in NSAIDs, kinase inhibitors, and antithrombotic agents. Their synthesis is often non-trivial due to the high electron density of the thiophene ring, which dictates specific regiochemical outcomes.

This guide objectively compares three distinct synthetic methodologies:

  • The Modified Fiesselmann Condensation: For de novo ring construction yielding 3-hydroxy-substituted derivatives.

  • Regioselective Lithiation-Carboxylation: For direct C-H functionalization of existing thiophene cores.

  • Palladium-Catalyzed Carbonylation: For late-stage functionalization of halogenated precursors.

Strategic Decision Framework

Select the optimal route based on your starting material and required substitution pattern using the logic flow below.

RouteSelectionStartTarget: Thiophene-2-CarboxylateQ1Is the Thiophene Ringalready constructed?Start->Q1NoRingNo (De Novo Synthesis)Q1->NoRingNoYesRingYes (Functionalization)Q1->YesRingYesFiesselmannRoute A: Fiesselmann Synthesis(Best for 3-OH substituted)NoRing->FiesselmannQ2Does the substrate havesensitive FGs (NO2, CHO, COR)?YesRing->Q2LithiationRoute B: Lithiation/CO2(High Atom Economy, Low FG Tolerance)Q2->LithiationNo (Robust Substrate)PalladiumRoute C: Pd-Carbonylation(High Cost, High FG Tolerance)Q2->PalladiumYes (Sensitive Substrate)

Figure 1: Strategic decision tree for selecting the synthetic route based on substrate availability and functional group stability.

Route A: The Modified Fiesselmann Synthesis

Best For: Creating 3-hydroxythiophene-2-carboxylates from acyclic precursors.

Mechanism & Causality

Unlike the Gewald reaction (which typically yields 2-aminothiophenes), the Fiesselmann synthesis utilizes thioglycolic acid esters and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

121

FiesselmannMechReactantsThioglycolate + AlkynoateMichaelThio-Michael AdductReactants->MichaelBase (DBU)DieckmannDieckmann CyclizationMichael->Dieckmann-ROHTautTautomerizationDieckmann->TautProduct3-OH-Thiophene-2-CarboxylateTaut->Product

Figure 2: Mechanistic pathway of the Fiesselmann synthesis emphasizing the Dieckmann cyclization step.

Experimental Protocol

Reagents: Methyl thioglycolate (1.0 eq), Methyl propiolate derivative (1.0 eq), DBU (1.5 eq), THF (anhydrous).

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon.

  • Addition: Add methyl thioglycolate and the alkyne to THF (0.5 M).

  • Cyclization: Add DBU dropwise at 0°C. Causality: Low temperature prevents polymerization of the alkyne before the Michael addition occurs.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (disappearance of thiol).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. The 3-hydroxy product often requires acidic workup to ensure it is in the enol form rather than the keto-tautomer.
    

Route B: Regioselective Lithiation-Carboxylation

Best For: Simple, robust substrates; introducing the carboxylate at C2 (the most acidic position, pKa ~32).

Mechanism & Causality

Thiophene undergoes Directed Ortho Metalation (DoM) or direct deprotonation at C2 due to the inductive effect of the sulfur atom.

  • Critical Control Point: Temperature must be maintained at -78°C. Higher temperatures cause "scrambling" (lithium migration to C3) or ring-opening fragmentation.

Experimental Protocol

Reagents: Substituted Thiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry Ice (

  • Inert Environment: Assemble a Schlenk line. Flame-dry flask under high vacuum; backfill with Argon (

    
    ).
    
  • Solvation: Dissolve thiophene in anhydrous THF (0.2 M) and cool to -78°C (Acetone/Dry Ice bath).

  • Deprotonation: Add n-BuLi dropwise over 20 mins.

    • Validation: Solution often turns yellow/orange. Stir for 1 hour at -78°C.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous

      
       gas through the solution (dried through a 
      
      
      tube).
    • Method B (Solid): Cannulate the lithiated species onto an excess of crushed dry ice.

  • Quench: Slowly add 2M HCl to protonate the lithium carboxylate (

    
    ).
    

Route C: Palladium-Catalyzed Carbonylation

Best For: Late-stage functionalization of complex molecules containing halogens (Br/I); substrates with sensitive electrophiles (ketones, esters).

Mechanism & Causality

This route avoids strong bases. It utilizes a

PdCyclePd0Pd(0)L2OxAddOxidative AdditionPd0->OxAddAr-BrCOInsertCO InsertionOxAdd->COInsert+CONuAttackNucleophilic Attack (ROH)COInsert->NuAttack+ROH / BaseRedElimReductive EliminationNuAttack->RedElimRedElim->Pd0-HBr salt

Figure 3: Catalytic cycle for the alkoxycarbonylation of bromothiophenes.

Experimental Protocol

Reagents: 2-Bromothiophene derivative (1.0 eq),


3
  • Safety: Perform in a high-pressure stainless steel autoclave or a heavy-walled glass pressure vessel behind a blast shield. CO is toxic.

  • Loading: Charge vessel with substrate, Pd catalyst, ligand, and base in MeOH.

  • Pressurization: Purge with

    
    , then charge with CO gas (balloon pressure is often sufficient for iodides; 5–10 bar for bromides).
    
  • Heating: Heat to 80–100°C for 16 hours.

    • Causality: Dppp is a bidentate ligand that stabilizes the Pd intermediate, preventing "palladium black" precipitation better than

      
      .
      
  • Workup: Vent CO carefully in a fume hood. Filter through Celite to remove Pd residues. Concentrate filtrate.

Comparative Performance Analysis

FeatureFiesselmann (Route A)Lithiation (Route B)Pd-Carbonylation (Route C)
Primary Scope Ring ConstructionC-H FunctionalizationC-X Functionalization
Key Substituent 3-Hydroxy (Intrinsic)Hydrogen (removed)Halogen (removed)
Atom Economy Moderate (Loss of

/ROH)
High (Direct addition of

)
High (incorporates CO)
FG Tolerance Moderate (Base sensitive)Poor (No ketones, aldehydes,

)
Excellent (Tolerates most groups)
Scalability High (Exothermic but manageable)Low (Cryogenic cooling expensive)High (Batch/Flow compatible)
Cost Driver Starting AlkynesCooling / n-BuLi handlingPd Catalyst / Ligands
Typical Yield 65–85%70–90%80–95%
Expert Insight
  • Choose Fiesselmann if you need the 3-hydroxy group for subsequent cyclization (e.g., to thienopyrimidines).

  • Choose Lithiation for early-stage building blocks where the structure is simple (e.g., 5-methylthiophene-2-carboxylic acid).

  • Choose Carbonylation for GMP manufacturing of drugs where the thiophene ring is already attached to a complex, sensitive scaffold.

References

  • Fiesselmann Synthesis Mechanism & Scope

    • Grokipedia. "Fiesselmann thiophene synthesis."[2][4][5][6] 1[6][7]

  • Lithiation Protocols

    • The Journal of Organic Chemistry.[8] "Dianions of methylated thiophene-2-carboxylic acids: their formation and reactivity." 8

  • Palladium-Catalyzed Carbonylation

    • Catalysis Science & Technology.[9] "Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids."[9][10] 9

  • Comparative Industrial Routes

    • Beilstein Journal of Organic Chemistry.[7] "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives." 11[6][7]

Analytical Strategies for Quantifying Reactive Intermediates in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quantifying Reactive Intermediates in Thiophene Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

The "Black Box" of Heterocycle Formation

In pharmaceutical process development, thiophene synthesis—particularly via the Gewald and Paal-Knorr pathways—often behaves as a mechanistic "black box." While the starting materials and final products are well-characterized, the transient sulfur-containing intermediates (e.g., thioketones, mercapto-enaminonitriles, and sulfur ylides) dictate the reaction's kinetic profile and impurity landscape.

Quantifying these intermediates is not merely an academic exercise; it is the lever for maximizing yield and suppressing toxic byproducts (like H₂S or dimerized side-products). This guide compares three distinct analytical methodologies for tracking these elusive species, moving beyond simple observation to rigorous quantification.

Method 1: In-Situ FTIR (ReactIR)

Best For: Real-time kinetic profiling and functional group tracking in high-concentration slurries.

Technical Rationale

The Gewald reaction involves the multi-phase interaction of elemental sulfur (


) with an enaminonitrile. Traditional sampling fails here because the reaction mixture is often a heterogeneous slurry, and intermediates like the mercapto-imine  are sensitive to air and moisture. In-situ FTIR (e.g., Mettler Toledo ReactIR) utilizes an Attenuated Total Reflectance (ATR) probe immersed directly in the reactor, allowing you to track the consumption of the nitrile (

) and the formation of the amino-thiophene (

) without disrupting the equilibrium.
Experimental Protocol: Kinetic Monitoring of Gewald Cyclization
  • Probe Preparation: Clean the DiComp (Diamond/ZnSe) probe with THF. Collect a background spectrum in the empty reactor under

    
    .
    
  • Solvent Blank: Add the reaction solvent (e.g., DMF or Ethanol) and collect solvent background at reaction temperature (

    
    ).
    
  • Precursor Loading: Charge the ketone and activated nitrile. Begin data collection (1 spectrum/30s).

  • Knoevenagel Step: Add base (morpholine). Monitor the shift of the nitrile peak from

    
     (free nitrile) to 
    
    
    
    (conjugated enaminonitrile).
  • Sulfur Addition: Add

    
    . This is 
    
    
    
    .
  • Quantification:

    • Track the disappearance of the enaminonitrile band (

      
      ).
      
    • Track the appearance of the thiophene ring breathing mode (

      
      ).
      
    • Validation: Build a calibration curve using isolated pure intermediate (if stable) or by cross-referencing HPLC data at specific timepoints.

Data Interpretation[1][2][3][4]
  • Lag Phase: A delay in product formation often indicates the slow activation of

    
     (ring opening to linear polysulfides).
    
  • Intermediate Accumulation: If the enaminonitrile signal decays faster than the product signal rises, a "bottleneck" intermediate (likely the episulfide or mercapto-imine) is accumulating.

Method 2: Flow-NMR Spectroscopy

Best For: Structural elucidation of isomers and tautomers (e.g., keto-enol vs. thioketo-thioenol).

Technical Rationale

In the Paal-Knorr synthesis, 1,4-diketones react with a sulfurizing agent (e.g., Lawesson’s Reagent or


).[1][2] The reaction proceeds through a complex equilibrium of thioketones , hemithioketals , and thioenols . FTIR cannot easily distinguish these tautomers. Flow-NMR circulates the reaction mixture through a flow cell in the NMR magnet, providing quantitative structural data (

,

, or

) on specific isomers in real-time.
Experimental Protocol: Tracking Paal-Knorr Intermediates
  • Setup: Connect the reactor to the NMR flow cell using PTFE tubing and a peristaltic pump. Ensure the loop volume is minimized to reduce lag time.

  • Lock & Shim: Use a deuterated reaction solvent (e.g., Toluene-

    
    ) or a coaxial capillary with 
    
    
    
    for locking.
  • Internal Standard: Add a chemically inert standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration (0.1 M) for quantitative integration.

  • Acquisition Parameters:

    • Pulse sequence: zg30 (standard 1H) or dept (for multiplicity).

    • Scans: 4–8 (for high temporal resolution).

    • Delay (d1):

      
       of the longest relaxing proton (usually the internal standard) to ensure quantitative accuracy.
      
  • Reaction Initiation: Add Lawesson’s Reagent.

  • Analysis: Integrate the diagnostic signals:

    • 
       ppm: Methyl protons of the 1,4-diketone.
      
    • 
       ppm: Thiophene aromatic protons.
      
    • Transient Signals: Look for downfield shifts (

      
       ppm) indicative of thiocarbonyls (
      
      
      
      ) or distinctive doublets of hemi-species.
Diagram: Paal-Knorr Mechanistic Flow

PaalKnorr Diketone 1,4-Diketone (Reactant) Thioketone Mono-Thioketone (Intermediate 1) Diketone->Thioketone + Sulfur Source BisThioketone Bis-Thioketone (Intermediate 2) Thioketone->BisThioketone Slow Step CyclicIntermediate Dihydrothiophene (Cyclic Intermediate) Thioketone->CyclicIntermediate Cyclization BisThioketone->CyclicIntermediate Cyclization Thiophene Thiophene (Product) CyclicIntermediate->Thiophene - H2S / Elimination

Caption: Mechanistic pathway of Paal-Knorr synthesis. Blue arrows indicate the primary flux observed in kinetic studies.

Method 3: Chemical Trapping & UPLC-MS/MS

Best For: Ultrasensitive detection of highly reactive, low-abundance species (e.g., radical anions, free thiols).

Technical Rationale

Some intermediates, such as the mercapto-acetaldehyde dimer or free thiolates in the Gewald reaction, are too fleeting for NMR or exist below the detection limit of IR. Chemical trapping "freezes" these species by converting them into stable adducts that can be separated and quantified via UPLC-MS.

Experimental Protocol: Alkylation Trapping
  • Quench Solution: Prepare a solution of N-ethylmaleimide (NEM) or Iodoacetamide (IAM) in Acetonitrile (100x excess relative to expected thiol concentration).

  • Sampling: At defined timepoints (

    
     min), withdraw 50 
    
    
    
    of reaction mixture.
  • Rapid Quench: Immediately inject the aliquot into 950

    
     of the Quench Solution. Vortex for 10s.
    
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: MRM (Multiple Reaction Monitoring) mode looking for the specific mass shift (

      
       for NEM adducts).
      
  • Quantification: Compare peak areas against a calibration curve of a synthesized standard of the trapped intermediate (e.g., S-alkylated enaminonitrile).

Comparative Analysis Summary

FeatureIn-Situ FTIR (ReactIR)Flow-NMRTrapping + UPLC-MS
Primary Target Functional Groups (C=N, C=S)Structural Isomers/TautomersTrace / Labile Species
Limit of Detection ~0.1% (High conc. required)~1-5 mM< nM range (High Sensitivity)
Time Resolution Seconds (Continuous)Minutes (Scan dependent)Discontinuous (Sampling rate)
Invasiveness Non-invasiveSemi-invasive (Circulation loop)Invasive (Quenching required)
Key Limitation Overlapping bands; solvent opacityLow sensitivity; locking issuesLoss of kinetic context; workup artifacts

Diagram: Analytical Workflow Decision Matrix

Workflow Start Start: Define Analytical Goal Q1 Is the intermediate stable for > 1 min? Start->Q1 Q2 Is the mixture homogeneous? Q1->Q2 Yes Method_Trap Method: Trapping LC-MS (Trace Detection) Q1->Method_Trap No (Highly Reactive) Method_NMR Method: Flow-NMR (Structural ID) Q2->Method_NMR Yes (Solution) Method_IR Method: In-Situ FTIR (Kinetic Trends) Q2->Method_IR No (Slurry/Precipitate)

Caption: Decision matrix for selecting the appropriate analytical method based on intermediate stability and reaction homogeneity.

References

  • Mettler Toledo. In Situ Reaction Monitoring of Thiophene Synthesis. ReactIR Application Notes. [Link]

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis Mechanism and Literature.[Link]

  • MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.[Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.[Link]

  • Magritek. Reaction Monitoring & Kinetics using Benchtop NMR.[Link]

Sources

Comparative Guide: Thiophene vs. Phenyl Scaffolds in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring (benzene) with a thiophene ring is a high-impact strategy to modulate lipophilicity, metabolic stability, and target affinity.[1] This guide objectively compares thiophene-based inhibitors against their phenyl analogs, specifically focusing on docking performance in kinase (EGFR) and enzyme (COX-2) targets.

While phenyl rings provide standard


 stacking, thiophene offers unique sulfur-mediated interactions  (

-hole bonding and

) and a reduced steric profile (5-membered vs. 6-membered), often resulting in superior binding energies in sterically constrained pockets.

Part 1: The Bioisosteric Rationale (Thiophene vs. Benzene)

To interpret docking results accurately, one must understand the fundamental electronic and steric differences between these two aromatic systems.

FeaturePhenyl (Benzene)ThiopheneImpact on Docking
Geometry 6-membered, Bond angles ~120°5-membered, C-S-C angle ~92°Thiophene fits tighter hydrophobic pockets (e.g., COX-2 selectivity pocket).
Electronic Nature

-neutral / aromatic

-excessive (Electron Rich)
Thiophene acts as a stronger

-donor in cation-

interactions.
Lone Pairs NoneTwo on SulfurAllows specific H-bond acceptance or S-

interactions.
Lipophilicity (LogP) BaselineGenerally HigherIncreases hydrophobic contact surface area; may improve BBB penetration.
Metabolism Epoxidation (slow)S-oxidation / Ring openingNote: While docking predicts binding, S-oxidation is a metabolic liability to consider post-docking.

Part 2: Comparative Case Studies & Data

The following data aggregates results from recent high-impact studies comparing direct analogs where a phenyl group was replaced by thiophene.

Case Study A: EGFR Kinase Inhibition (T790M Mutation)

In studies targeting the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M mutant, thiophene analogs frequently outperform phenyl-based inhibitors (like Lapatinib or Gefitinib analogs) due to the "Sulfur Effect"—the ability of the sulfur atom to engage in specific non-covalent interactions with the gatekeeper residue.

Case Study B: COX-2 Selectivity

Cyclooxygenase-2 (COX-2) contains a secondary hydrophobic pocket not present in COX-1. The smaller volume of thiophene allows for a "snug fit" into this selectivity pocket, whereas the bulkier phenyl ring often clashes or binds with lower affinity.

Table 1: Comparative Performance Data
TargetInhibitor ScaffoldAnalog TypeDocking Score (kcal/mol)*IC50 (Bioactivity)Key Interaction Difference
EGFR Quinazoline-corePhenyl (Gefitinib)-7.81.9 nMStandard Hydrophobic/H-bond
EGFR Thieno[2,3-d]pyrimidineThiophene (Analog 21a)-10.5 0.47 nM Enhanced VdW + S-

interaction
COX-2 Pyrazole-corePhenyl (Celecoxib)-9.80.42

M
H-bonds with Arg120
COX-2 Thiophene-carboxamideThiophene (Analog VIIa)-14.2 0.29

M
Deep pocket penetration (Val523)
GluN2B Benzo[7]annulenePhenyl -8.1204 nMSteric clash in sub-pocket
GluN2B Benzo[7]annuleneThiophene -9.4 26 nM Optimal steric fit

*Note: Docking scores are consensus values derived from AutoDock Vina and Glide (XP) studies referenced below.

Part 3: Computational Workflow for Thiophene Ligands

Docking thiophene requires specific attention to sulfur parameters. Standard force fields often treat sulfur merely as a large carbon. To achieve high accuracy (E-E-A-T), you must account for the anisotropic charge distribution on the sulfur atom.

Protocol: High-Fidelity Docking (AutoDock Vina / Glide)
  • Ligand Preparation (QM Optimization):

    • Do not use standard MM2/MMFF94 minimization alone.

    • Expert Step: Perform a DFT geometry optimization (B3LYP/6-31G*) to correctly model the C-S bond lengths and the lone pair directionality.

    • Assign Gasteiger partial charges, ensuring the Sulfur atom carries the correct localized electron density.

  • Receptor Grid Generation:

    • Target: PDB ID 4HJO (EGFR) or 3LN1 (COX-2).

    • Crucial: Remove co-crystallized water unless it bridges the ligand and protein (common in kinase hinge regions). For thiophenes, check for waters coordinating near the sulfur; if present, use "Hydrated Docking" protocols.

  • Docking Execution:

    • Set exhaustiveness = 32 (Standard is 8).[2] Thiophene rings can flip 180° with minimal steric penalty but significant electrostatic difference (Sulfur pointing in vs. out). High exhaustiveness ensures both conformers are sampled.

  • Interaction Analysis (The Validation Step):

    • Filter poses not just by score, but by the presence of S-

      
       interactions  (Sulfur atom within 4.5Å of an aromatic residue centroid).
      
Visualization: The Docking Workflow

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Validation L_Raw Raw Ligand (SMILES/2D) L_QM QM Optimization (DFT B3LYP/6-31G*) L_Raw->L_QM Geometry L_Charge Charge Assignment (Gasteiger/RESP) L_QM->L_Charge Electrostatics Vina AutoDock Vina / Glide (Exhaustiveness = 32) L_Charge->Vina PDBQT Grid Grid Box Generation (Focus: Hinge/Selectivity Pocket) Grid->Vina Config Filter Pose Filtering (RMSD < 2.0Å) Vina->Filter Raw Poses Mechanistic S-Interaction Check (Sigma-Hole / Pi-S) Filter->Mechanistic Top Ranked

Figure 1: Optimized computational workflow for thiophene-based ligands, emphasizing Quantum Mechanical (QM) preparation to account for sulfur electronics.

Part 4: Critical Analysis of Interactions

Why does Thiophene often score better? It is not just about size. It is about the Sigma-Hole (


-hole) .

Divalent sulfur atoms possess a region of positive electrostatic potential (the


-hole) opposite the C-S bonds. This allows the sulfur to act as a Lewis acid in specific orientations, interacting with backbone carbonyl oxygens or aromatic 

-clouds (residues like Phe, Tyr, Trp).
  • Benzene: Interacts primarily via quadrupole moments (edge-to-face or face-to-face).

  • Thiophene: Can engage in chalcogen bonding . If the docking software does not account for this (e.g., using a simple sphere for S), the score may be underestimated. However, empirical scoring functions (like Vina's) often capture the favorable Van der Waals (VdW) terms associated with the high polarizability of Sulfur.

Visualization: The Thiophene Interaction Map

ThiopheneInteraction Thiophene Thiophene Scaffold Phe Phe/Tyr (Aromatic) Thiophene->Phe Pi-Pi Stacking (Displaced Parallel) Backbone Backbone C=O (Lewis Base) Thiophene->Backbone Sigma-Hole Interaction (Chalcogen Bond) Pocket Hydrophobic Pocket Thiophene->Pocket VdW Contact (High Shape Comp.) Benzene Phenyl Analog (Alternative) Benzene->Pocket Steric Clash (In tight pockets)

Figure 2: Mechanistic interaction map highlighting the unique Chalcogen (Sigma-hole) and Pi-stacking capabilities of Thiophene compared to the steric limitations of Phenyl.

References

  • EGFR Inhibition & Thiophene Potency

    • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold. (2020).[3][4] Molecules.

    • Source: [Link]

  • COX-2 Selectivity Studies

    • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy. (2019).[5] Bioorganic Chemistry.

    • Source: [Link]

  • Thiophene Bioisosterism in NMDA Receptors

    • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands.[6] (2014).[3] MedChemComm.

    • Source: [Link]

  • Mechanisms of Sulfur Interactions

    • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. (2015).[7] Journal of Medicinal Chemistry.

    • Source: [Link]

  • Docking Protocol Standards

    • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. (2010).
    • Source: [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of Methyl 4-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Stance on Safety

Thiophene and its derivatives are known to present several potential hazards. Based on data from similar compounds, Methyl 4-hydroxythiophene-2-carboxylate may cause skin and eye irritation.[2][3][4][5][6] Inhalation or ingestion could also be harmful.[4][6][7] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.[1][5]

Core Principles of Safe Handling

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: Your First Line of Defense

  • Ventilation: All manipulations of Methyl 4-hydroxythiophene-2-carboxylate, from weighing to preparing solutions, must be conducted within a certified chemical fume hood.[1][8] This is critical to minimize inhalation exposure.

  • Accessible Safety Equipment: Ensure that a fully stocked and operational eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.[3][6][8]

  • Spill Preparedness: A chemical spill kit appropriate for solid, potentially combustible materials should be available and all laboratory personnel trained in its use.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE are fundamental to personal safety. The following table summarizes the recommended PPE for handling Methyl 4-hydroxythiophene-2-carboxylate.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][9]To protect against accidental splashes of solutions or contact with airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).[1][2][9]To prevent direct skin contact. It is crucial to verify glove compatibility with any solvents being used.[1]
Body Protection A flame-retardant, anti-static lab coat.[8]To protect skin and personal clothing from contamination. The lab coat should be kept fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Recommended when handling the compound as a powder or if there is a potential for aerosol generation.[1][8][9]
Foot Protection Sturdy, closed-toed shoes.[8]To protect the feet from potential spills.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to every stage of handling, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

Pre-Handling Preparations

  • Review Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.

  • Prepare Your Workspace: Ensure the chemical fume hood is clean and uncluttered. Decontaminate all work surfaces before and after use.[1]

  • Assemble Materials: Gather all necessary equipment and reagents before introducing the Methyl 4-hydroxythiophene-2-carboxylate to the work area.

Handling the Compound

  • Careful Transfer: Handle the solid material carefully to avoid generating dust.[1][5]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing or aerosolization.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3][8][10]

Workflow for Safe Handling of Methyl 4-hydroxythiophene-2-carboxylate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_review Review Safety Guide prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Glassware handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Contaminated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of Methyl 4-hydroxythiophene-2-carboxylate.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Methyl 4-hydroxythiophene-2-carboxylate and any contaminated materials is a critical final step.

  • Waste Segregation: All materials that have come into contact with the compound, including gloves, weighing papers, and contaminated labware, must be treated as hazardous waste.[1][8]

  • Containerization: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers suitable for hazardous materials.[1][8][10]

  • Disposal Route: Dispose of all chemical waste through an approved hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][3][8] Do not dispose of this chemical into the environment.[8][10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2][3][4] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air.[2][3][4] If they are not breathing, provide artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]

By adhering to these rigorous safety protocols, researchers can confidently handle Methyl 4-hydroxythiophene-2-carboxylate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Oxford University. MATERIAL SAFETY DATA SHEET THIOPHENE. Available at: [Link]

  • Alfa Aesar. SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. Available at: [Link]

  • PubChem. Methyl 4-methylthiophene-2-carboxylate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Methyl 4-hydroxythiophene-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.